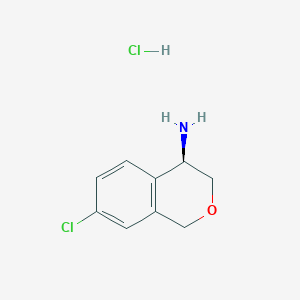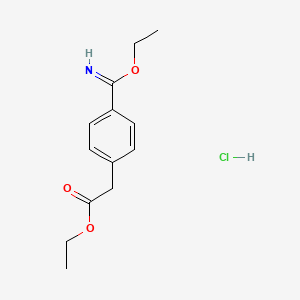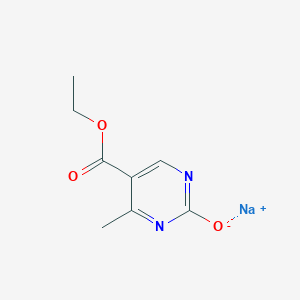
Natrium-5-Ethoxycarbonyl-4-methyl-pyrimidin-2-olat
Übersicht
Beschreibung
Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate is a chemical compound used in scientific research. It has a molecular weight of 204.16 and its molecular formula is C8H9N2NaO3 .
Molecular Structure Analysis
The molecular structure of Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate is represented by the formula C8H9N2NaO3 . Detailed structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis
Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate has a molecular weight of 204.16 . More detailed physical and chemical properties such as boiling point, solubility, and stability under various conditions would require further experimental data.Wirkmechanismus
The mechanism of action of sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate is not fully understood. However, it has been reported to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA. This inhibition leads to the disruption of DNA synthesis and cell division, which is believed to be responsible for its antitumor and antimicrobial activities.
Biochemical and Physiological Effects:
Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been reported to modulate the immune system by increasing the production of cytokines and stimulating the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It has also been reported to have low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, its solubility in water is limited, which can pose challenges in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate. One potential direction is the development of novel therapeutic agents based on its chemical structure. Researchers can explore the use of this compound as a lead compound for drug discovery and optimization. Another potential direction is the investigation of its mechanism of action and its potential use in combination therapy with other drugs. Finally, the study of its pharmacokinetics and pharmacodynamics can provide valuable insights into its efficacy and safety in clinical settings.
Wissenschaftliche Forschungsanwendungen
Neuroprotektive und Antineuroinflammatorische Mittel
Natrium-5-Ethoxycarbonyl-4-methyl-pyrimidin-2-olat kann bei der Synthese von Triazol-Pyrimidin-Hybriden verwendet werden, die vielversprechende neuroprotektive und entzündungshemmende Eigenschaften gezeigt haben . Diese Verbindungen wurden auf ihr Potenzial zur Behandlung neurodegenerativer Erkrankungen, ischämischen Schlaganfalls und traumatischer Hirnverletzungen untersucht .
Antivirene Anwendungen
Pyrimidin und seine Derivate, die mit this compound synthetisiert werden können, haben sich als antiviral wirksam erwiesen .
Antikrebsanwendungen
Diese Verbindungen haben auch potenzielle Antikrebsaktivitäten, wodurch sie zu einem interessanten Forschungsobjekt in der Krebsforschung werden .
Antioxidative Anwendungen
Die antioxidative Aktivität von Pyrimidin und seinen Derivaten kann in verschiedenen wissenschaftlichen Forschungsanwendungen genutzt werden .
Antimikrobielle Anwendungen
Pyrimidin und seine Derivate haben antimikrobielle Aktivität gezeigt, die bei der Entwicklung neuer antimikrobieller Mittel hilfreich sein kann .
Synthese von Pyrimido[4,5-d]pyrimidin-Derivaten
This compound kann zur Synthese neuartiger Pyrimido[4,5-d]pyrimidin-Derivate verwendet werden . Diese Verbindungen haben eine unterschiedliche biologische Aktivität gezeigt, einschließlich antiproliferativer, antioxidativer, entzündungshemmender, leberschützender, harntreibender, antimikrobieller und blutdrucksenkender Eigenschaften .
Inhibitoren von Phosphodiesterase, Dihydrofolat-Reduktase, RAF-Kinase und P38-Proteinkinase
Pyrimido[4,5-d]pyrimidine, die mit this compound synthetisiert werden können, sind dafür bekannt, Phosphodiesterase, Dihydrofolat-Reduktase, RAF-Kinase und P38-Proteinkinase zu hemmen .
Chemische Synthese-Zwischenprodukte
This compound wird als Zwischenprodukt in der chemischen Synthese verwendet .
Eigenschaften
IUPAC Name |
sodium;5-ethoxycarbonyl-4-methylpyrimidin-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.Na/c1-3-13-7(11)6-4-9-8(12)10-5(6)2;/h4H,3H2,1-2H3,(H,9,10,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCRREORJZJENS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1413129.png)


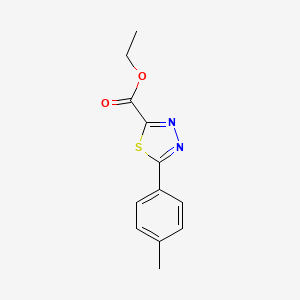
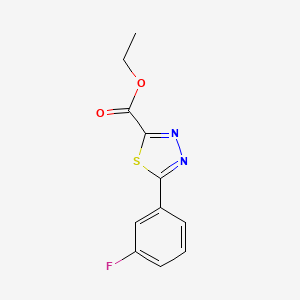

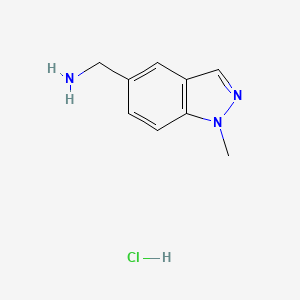
![2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne](/img/structure/B1413140.png)

